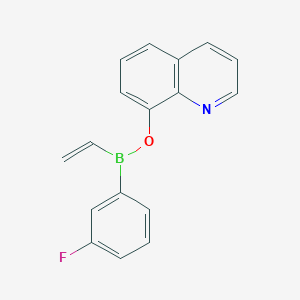![molecular formula C15H27NO2Si B12609522 2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol CAS No. 647376-61-2](/img/structure/B12609522.png)
2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol is a complex organic compound that features a phenol group, an amino group, and a tert-butyl(dimethyl)silyl-protected hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol typically involves multiple steps. One common method starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . The protected intermediate is then subjected to further reactions to introduce the amino and phenol groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of protecting groups and selective functionalization, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetra-n-butylammonium fluoride for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the amino group would yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its phenol and amino groups.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds and hydrogen bonds. The tert-butyl(dimethyl)silyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2S)-2-amino-3,3-dimethylbutanoate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol is unique due to its combination of functional groups and the presence of the tert-butyl(dimethyl)silyl-protected hydroxyl group
Propiedades
Número CAS |
647376-61-2 |
|---|---|
Fórmula molecular |
C15H27NO2Si |
Peso molecular |
281.46 g/mol |
Nombre IUPAC |
2-[2-amino-3-[tert-butyl(dimethyl)silyl]oxypropyl]phenol |
InChI |
InChI=1S/C15H27NO2Si/c1-15(2,3)19(4,5)18-11-13(16)10-12-8-6-7-9-14(12)17/h6-9,13,17H,10-11,16H2,1-5H3 |
Clave InChI |
JRXBEVNNJAQHNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CC1=CC=CC=C1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)

![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)

![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)

